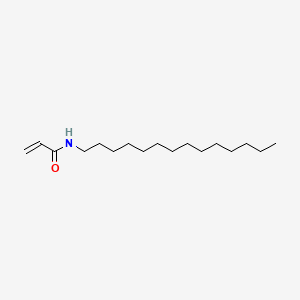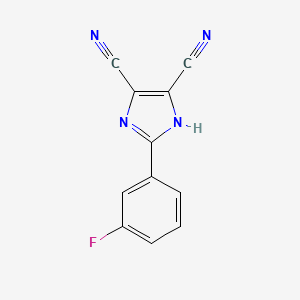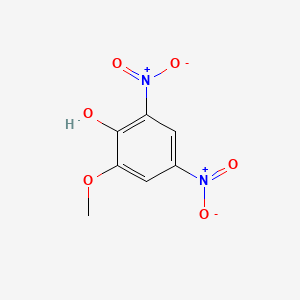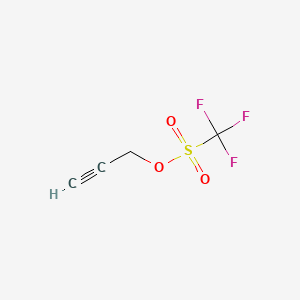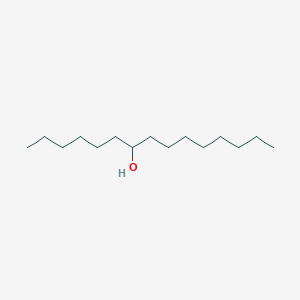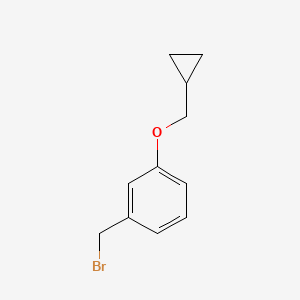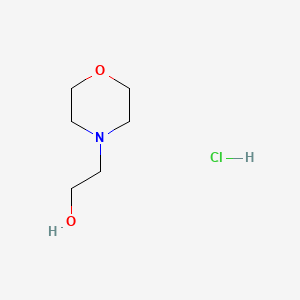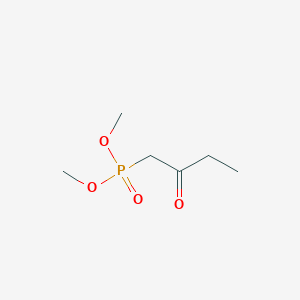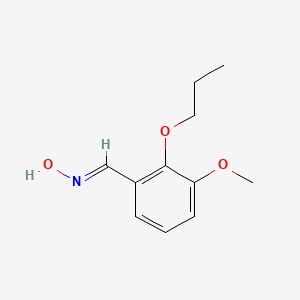
3-Methoxy-2-propoxybenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-Methoxy-2-propoxybenzaldehyde oxime is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-propoxybenzaldehyde oxime typically involves the reaction of 3-Methoxy-2-propoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-propoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-propoxybenzaldehyde oxime
- 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime
- 2-Hydroxy-5-propoxybenzaldehyde
Uniqueness
3-Methoxy-2-propoxybenzaldehyde oxime is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and physical properties. The presence of both methoxy and propoxy groups provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methoxy-2-propoxybenzaldehyde oxime involves the conversion of 3-Methoxy-2-propoxybenzaldehyde to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "3-Methoxy-2-propoxybenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-Methoxy-2-propoxybenzaldehyde (1.0 g) in ethanol (10 mL) and add hydroxylamine hydrochloride (1.2 g) to the solution.", "Step 2: Add sodium hydroxide (0.5 g) to the solution and stir for 30 minutes at room temperature.", "Step 3: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 3-Methoxy-2-propoxybenzaldehyde oxime as a white solid (yield: 80%)." ] } | |
Número CAS |
41828-04-0 |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(NZ)-N-[(3-methoxy-2-propoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO3/c1-3-7-15-11-9(8-12-13)5-4-6-10(11)14-2/h4-6,8,13H,3,7H2,1-2H3/b12-8- |
Clave InChI |
QQUVUUIKEFIANU-WQLSENKSSA-N |
SMILES isomérico |
CCCOC1=C(C=CC=C1OC)/C=N\O |
SMILES |
CCCOC1=C(C=CC=C1OC)C=NO |
SMILES canónico |
CCCOC1=C(C=CC=C1OC)C=NO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


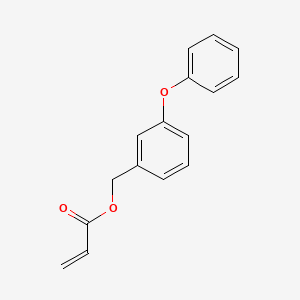

![benzenamine, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B3052398.png)
